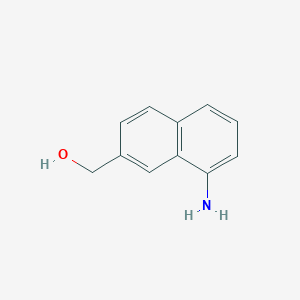
1-Aminonaphthalene-7-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminonaphthalene-7-methanol is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the seventh position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-methanol can be synthesized through several methods:
Reduction of 1-Nitronaphthalene-7-methanol: This involves the reduction of 1-nitronaphthalene-7-methanol using reducing agents such as iron and hydrochloric acid, followed by steam distillation.
Amination of 7-Hydroxynaphthalene: This method involves the amination of 7-hydroxynaphthalene using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation or other efficient reducing agents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminonaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents such as chromic acid.
Reduction: The compound can be reduced to form tetrahydro derivatives using sodium in boiling amyl alcohol.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol, catalytic hydrogenation.
Substitution Reagents: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydro-1-aminonaphthalene-7-methanol.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Aminonaphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-aminonaphthalene-7-methanol involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(8-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6,13H,7,12H2 |
Clé InChI |
RUUQZQZISIKQNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)CO)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)
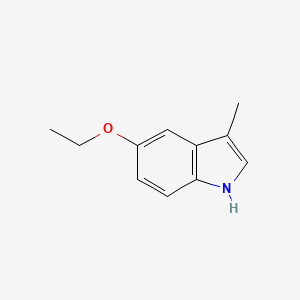
![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)

![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
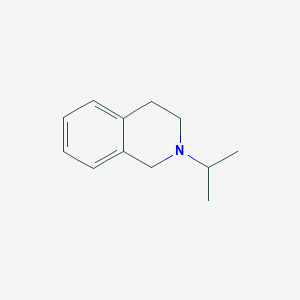
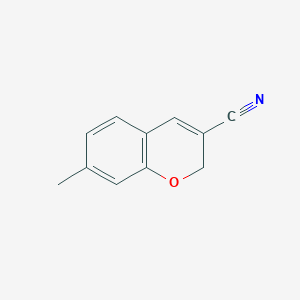

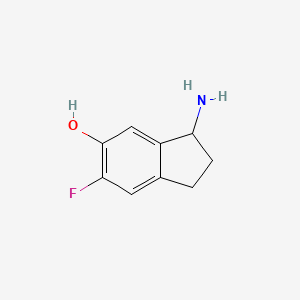
![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
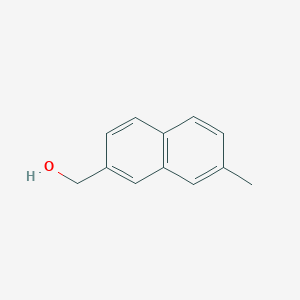
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)
